molecular formula C15H15BrN2O5 B5035329 5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B5035329
M. Wt: 383.19 g/mol
InChI Key: YAIVBSZHJCEUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound is a pyrimidine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting the activity of enzymes involved in the DNA replication and repair process, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells by inhibiting the activity of enzymes involved in the DNA replication and repair process. Additionally, this compound has been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity. However, further studies are required to understand the exact mechanism of action and the potential side effects of this compound.

Advantages and Limitations for Lab Experiments

5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential application in medicinal chemistry and drug discovery. Additionally, this compound has been shown to exhibit potent biological activities, making it a potential candidate for the development of new antimicrobial and anticancer agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the future directions is to study the exact mechanism of action of this compound and its potential side effects. Additionally, further studies are required to understand the structure-activity relationship of this compound and to develop more potent derivatives. Furthermore, this compound can be used as a lead compound for the development of new antimicrobial and anticancer agents. Finally, the potential application of this compound in other fields such as organic synthesis and materials science can also be explored.

Synthesis Methods

Several methods have been reported for the synthesis of 5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most common methods involves the reaction of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol or methanol as a solvent, and the product is obtained by filtration and recrystallization. Other methods involve the use of different aldehydes or ketones and barbituric acid derivatives.

Scientific Research Applications

5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential application in medicinal chemistry and drug discovery. This compound has been reported to exhibit anticancer, antitumor, antifungal, and antimicrobial activities. Several studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of enzymes involved in the DNA replication and repair process. Additionally, this compound has been shown to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.

Properties

IUPAC Name

5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O5/c1-7(2)23-12-10(16)5-8(6-11(12)22-3)4-9-13(19)17-15(21)18-14(9)20/h4-7H,1-3H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIVBSZHJCEUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C=C2C(=O)NC(=O)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.